C–I Bond: Oxidative Addition Reactivity Advantage
The carbon–iodine bond in 1-(3-iodo-5-methylphenyl)ethanone exhibits a bond dissociation energy (BDE) of approximately 57.6 kcal/mol, which is significantly lower than the C–Br BDE (~70 kcal/mol) in 1-(3-bromo-5-methylphenyl)ethanone and the C–Cl BDE (~84 kcal/mol) in 1-(3-chloro-5-methylphenyl)ethanone [1]. This lower BDE directly translates to faster oxidative addition to Pd(0) catalysts. In a systematic Suzuki–Miyaura coupling study with bis(thiazole) pincer palladium complexes, aryl iodides consistently achieved higher turnover numbers (TONs up to 10⁵) and turnover frequencies (TOFs up to 10⁴ h⁻¹) relative to the corresponding aryl bromides and chlorides under identical conditions, with aryl chlorides requiring elevated temperatures and ligand optimization to achieve comparable conversions [2]. The meta-substituted aryl iodide scaffold remains more reactive than its ortho-substituted counterparts, as demonstrated by kinetic studies showing that ortho substituents decelerate oxidative addition to a lesser extent for aryl iodides than for aryl bromides; ortho-substituted aryl iodides remain more reactive than ortho-substituted aryl bromides for both PPh₃ and dppp ligand systems [3]. This means that the 3-iodo-5-methyl pattern retains maximal oxidative addition activity while avoiding the steric penalties associated with ortho substitution.
| Evidence Dimension | Carbon–halogen bond dissociation energy and corresponding oxidative addition reactivity in Pd-catalyzed cross-coupling |
|---|---|
| Target Compound Data | C–I BDE ≈ 57.6 kcal/mol; aryl iodide TONs up to 10⁵, TOFs up to 10⁴ h⁻¹ with bis(thiazole) pincer Pd catalyst |
| Comparator Or Baseline | 1-(3-Bromo-5-methylphenyl)ethanone: C–Br BDE ≈ 70 kcal/mol. 1-(3-Chloro-5-methylphenyl)ethanone: C–Cl BDE ≈ 84 kcal/mol. Aryl bromides and chlorides show lower TONs/TOFs under identical Suzuki–Miyaura conditions. |
| Quantified Difference | ΔBDE (C–I vs C–Br) ≈ 12–13 kcal/mol; ΔBDE (C–I vs C–Cl) ≈ 26–27 kcal/mol. Oxidative addition of aryl iodides proceeds under milder conditions (lower temperature, shorter time) than aryl bromides and chlorides. |
| Conditions | BDE values from standard thermochemical tables; Suzuki–Miyaura coupling data from Luo et al. (2012) using bis(thiazole) pincer Pd complexes in toluene/EtOH at 80–110 °C; oxidative addition kinetics from Flemming et al. (2001) with Pd⁰(PPh₃)₄ and Pd⁰(dba)(dppp). |
Why This Matters
For procurement decisions in synthetic chemistry, the iodide variant enables cross-coupling under milder conditions with higher catalytic efficiency, reducing catalyst loading, side-product formation, and purification burden relative to bromo or chloro analogs.
- [1] Wikipedia. Carbon–iodine bond. Bond dissociation energy of C–I is 57.6 kcal/mol, compared to C–Br (70 kcal/mol) and C–Cl (84 kcal/mol). View Source
- [2] Luo, Q.-L.; Tan, J.-P.; Li, Z.-F.; Nan, W.-H.; Xiao, D.-R. Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. J. Org. Chem. 2012, 77, 8332–8337. DOI: 10.1021/jo3011733. View Source
- [3] Flemming, J.-P.; Pilon, M.-C.; Bormann, D.; Spino, C. Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. Eur. J. Org. Chem. 2001, 2675–2681. Ortho-substituted aryl iodides remain more reactive than ortho-substituted aryl bromides. View Source
